molecular formula C13H9FO2S B8582821 5-Fluoro-2-(phenylthio)benzoic acid CAS No. 52548-64-8

5-Fluoro-2-(phenylthio)benzoic acid

Cat. No.: B8582821
CAS No.: 52548-64-8
M. Wt: 248.27 g/mol
InChI Key: RWIODUJYRUEMRB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(phenylthio)benzoic acid is a halogenated benzoic acid derivative featuring a fluorine atom at the 5-position and a phenylthio (-SPh) group at the 2-position of the aromatic ring. The fluorine atom enhances electron-withdrawing properties, while the phenylthio group contributes to lipophilicity, influencing both chemical reactivity and biological interactions .

Properties

CAS No.

52548-64-8

Molecular Formula

C13H9FO2S

Molecular Weight

248.27 g/mol

IUPAC Name

5-fluoro-2-phenylsulfanylbenzoic acid

InChI

InChI=1S/C13H9FO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

RWIODUJYRUEMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogs: Chlorine vs. Fluorine

5-Chloro-2-(phenylthio)benzoic acid (CAS 13421-01-7) replaces fluorine with chlorine at the 5-position. The phenylthio group remains constant, preserving lipophilicity. However, chlorine’s larger atomic radius may reduce metabolic stability compared to fluorine in vivo .

Property 5-Fluoro-2-(phenylthio)benzoic Acid 5-Chloro-2-(phenylthio)benzoic Acid
Halogen Atomic Radius 0.64 Å 0.99 Å
Lipophilicity (logP) Estimated higher Similar (phenylthio dominant)
Reactivity Moderate electrophilic substitution Enhanced electrophilic substitution

Sulfur-Containing Substituents: Methylthio vs. Benzothiophene

5-Fluoro-2-(methylthio)benzoic acid replaces the phenylthio group with a smaller methylthio (-SMe) group, reducing steric hindrance but decreasing lipophilicity (logP ~1.5 vs. ~3.0 for phenylthio). 5-Fluoro-1-benzothiophene-2-carboxylic acid introduces a benzothiophene ring, altering electronic properties via conjugation. The benzothiophene derivative may exhibit stronger π-π stacking interactions in biological targets .

Amino vs. Phenylthio Substituents

5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c, ) substitutes phenylthio with an amino group. The amino group enables hydrogen bonding, increasing solubility but reducing membrane permeability. The methoxy substituent further enhances electron-donating effects, contrasting with the electron-withdrawing phenylthio group. Melting points for amino derivatives (e.g., 216–218°C for 3c) are higher than typical phenylthio analogs, suggesting stronger intermolecular forces .

Trifluoromethyl vs. Phenylthio Groups

5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) replaces phenylthio with a trifluoromethyl (-CF3) group. The -CF3 group is strongly electron-withdrawing, increasing acidity (pKa ~2.5 vs. ~3.5 for phenylthio). This enhances reactivity in carboxylate-mediated reactions but reduces lipophilicity compared to phenylthio derivatives .

Hydroxy vs. Phenylthio Substituents

5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) features a hydroxyl group instead of phenylthio. The hydroxyl group increases acidity (pKa ~2.8) and solubility but diminishes lipid bilayer penetration. This derivative is more suited for pharmaceutical salt formation than the phenylthio analog .

Boron-Containing Analogs

5-Fluoro-2-(dioxaborolanyl)benzoic acid (CAS 2377607-51-5) incorporates a boronic ester, enabling use in Suzuki-Miyaura cross-couplings. The phenylthio group lacks this utility but offers greater stability under physiological conditions .

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

QSTR models for benzoic acids () correlate molecular connectivity indices (0JA, 1JA) with oral LD50 in mice. The phenylthio group in this compound likely increases 1JA (first-order connectivity), predicting higher toxicity than non-sulfur analogs. However, experimental validation is needed .

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